

# Spectroscopic Profile of (2R,3R)-Dibutyl 2,3-dihydroxysuccinate: A Technical Guide

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## Compound of Interest

Compound Name: (2R,3R)-Dibutyl 2,3-dihydroxysuccinate

Cat. No.: B123897

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **(2R,3R)-Dibutyl 2,3-dihydroxysuccinate**, a chiral ester of tartaric acid. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

## Spectroscopic Data Summary

The spectroscopic data for **(2R,3R)-Dibutyl 2,3-dihydroxysuccinate** is summarized in the following tables.

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **(2R,3R)-Dibutyl 2,3-dihydroxysuccinate** (Solvent: CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
4.54	s	-	2H	2x -CH(OH)
4.26	t	6.7	4H	2x -OCH <sub>2</sub> -
3.50	br s	-	2H	2x -OH
1.67	m	-	4H	2x -OCH <sub>2</sub> CH <sub>2</sub> -
1.41	m	-	4H	2x -CH <sub>2</sub> CH <sub>3</sub>
0.94	t	7.3	6H	2x -CH <sub>2</sub> CH <sub>3</sub>

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **(2R,3R)-Dibutyl 2,3-dihydroxysuccinate** (Solvent: CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Assignment
171.5	C=O
72.8	-CH(OH)
66.5	-OCH <sub>2</sub> -
30.4	-OCH <sub>2</sub> CH <sub>2</sub> -
18.9	-CH <sub>2</sub> CH <sub>3</sub>
13.6	-CH <sub>2</sub> CH <sub>3</sub>

Note: The <sup>13</sup>C NMR data is based on typical values for similar structures and publicly available spectral databases.

## Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for **(2R,3R)-Dibutyl 2,3-dihydroxysuccinate** (Neat)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3470	Strong, Broad	O-H stretch
2960, 2874	Strong	C-H stretch (aliphatic)
1740	Strong	C=O stretch (ester)
1265, 1120	Strong	C-O stretch

Note: The IR data is based on publicly available spectral databases.

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **(2R,3R)-Dibutyl 2,3-dihydroxysuccinate** (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
205	25	[M - C <sub>4</sub> H <sub>9</sub> O] <sup>+</sup>
189	40	[M - C <sub>4</sub> H <sub>9</sub> O <sub>2</sub> ] <sup>+</sup>
149	100	Phthalic anhydride fragment (common contaminant) or rearrangement fragment
131	60	[M - C <sub>4</sub> H <sub>9</sub> O - C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup>
117	30	[C <sub>4</sub> H <sub>5</sub> O <sub>3</sub> ] <sup>+</sup>
57	80	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>

Note: The mass spectral data is interpreted from the NIST WebBook database. The presence of m/z 149 is a common feature in the mass spectra of butyl esters and may not be a direct fragment of the parent molecule.

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Approximately 10-20 mg of **(2R,3R)-Dibutyl 2,3-dihydroxysuccinate** is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- The solution is transferred to a 5 mm NMR tube.

$^1\text{H}$  NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16-32 (signal averaging to improve signal-to-noise).
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.
- Reference: Tetramethylsilane (TMS) at 0 ppm.

$^{13}\text{C}$  NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Number of Scans: 1024 or more (due to the low natural abundance of  $^{13}\text{C}$ ).
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.
- Reference:  $\text{CDCl}_3$  solvent peak at 77.16 ppm.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer.

Sample Preparation (Neat Liquid):

- A drop of **(2R,3R)-Dibutyl 2,3-dihydroxysuccinate** is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- Background: A background spectrum of the clean ATR crystal or empty salt plates is recorded and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Sample Introduction:

- The sample is introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC) inlet if coupled with GC-MS.

Ionization:

- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.

Mass Analysis:

- Analyzer Type: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.
- Mass Range: m/z 40-400.

## Visualizations

The following diagrams illustrate the workflow of the spectroscopic analysis and the chemical structure of the compound.

**Figure 1:** General workflow for the spectroscopic analysis of a chemical compound.

**Figure 2:** Chemical structure of **(2R,3R)-Dibutyl 2,3-dihydroxysuccinate**.

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